N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic N-oxide Molecules in Drug Development
Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, are renowned for their versatile roles in organic synthesis, catalysis, and medicinal applications. They are pivotal in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Notably, their incorporation into drug development has led to the identification of compounds with significant anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide and related compounds in contributing to the advancement of medicinal chemistry and therapeutic interventions (Li et al., 2019).
Antitubercular Activity of Pyridazine Derivatives
The structural modification of isoniazid (INH) and the evaluation of N-substituted pyridazine derivatives have showcased promising in vitro anti-tubercular activity. Such compounds have demonstrated significant efficacy against various strains of mycobacteria, including INH-resistant strains. This suggests that molecules within the same structural realm as this compound may hold potential in the development of new anti-tuberculosis drugs, offering a novel approach to combating this infectious disease (Asif, 2014).
CNS Acting Drugs Synthesis
The exploration of heterocycles for synthesizing compounds with central nervous system (CNS) activity identifies the significant role of nitrogen-containing heterocycles. Compounds with structures incorporating pyridine, indole, and pyrazine, similar to the compound , are considered promising leads for developing novel CNS-acting drugs. This underlines the potential of utilizing such molecules in addressing a spectrum of CNS disorders, thereby contributing to the development of new therapeutic agents (Saganuwan, 2017).
Pyridazine and Pyridazone Synthesis
The synthesis of pyridazine and pyridazone derivatives, closely related to the structure of the compound in focus, plays a crucial role in the discovery of molecules with cardiovascular benefits. Such compounds have been synthesized to explore their biological activities, particularly concerning the cardiovascular system, which indicates the potential of this compound in similar applications (Jakhmola et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant anti-tubercular activity, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that these compounds can effectively inhibit the growth of Mycobacterium tuberculosis H37Ra at these concentrations.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(16-13-24-17-4-2-1-3-15(16)17)23-12-11-22-18-5-6-19(27-26-18)25-14-7-9-21-10-8-14/h1-10,13,24H,11-12H2,(H,22,26)(H,23,28)(H,21,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMAZGWQVOPSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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